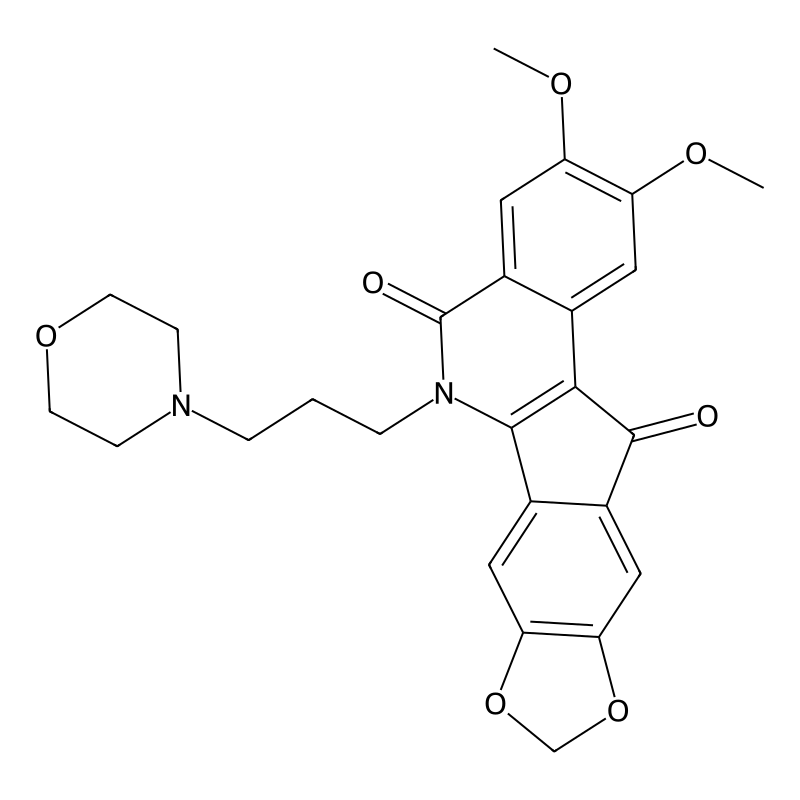

Indotecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Indotecan LMP400 mechanism of action

Core Mechanism of Action

Indotecan's primary mechanism is the inhibition of DNA topoisomerase I (Top1), an essential enzyme for DNA replication and transcription [1].

- Stabilization of Cleavage Complexes: Top1 relaxes DNA supercoiling by creating transient single-strand breaks. This compound binds at the interface of the Top1-DNA complex, forming a stable ternary complex that prevents DNA re-ligation [2] [3] [4].

- Generation of Lethal DNA Damage: The stabilized complex collides with advancing replication forks, resulting in double-strand breaks and replication stress that leads to apoptotic cell death [3] [4].

Comparison with Camptothecin Top1 Inhibitors

This compound belongs to the non-camptothecin class of Top1 inhibitors and offers several potential advantages [2] [4]:

| Feature | This compound (Indenoisoquinoline) | Camptothecins (e.g., Topotecan, Irinotecan) |

|---|---|---|

| Chemical Structure | Stable polycyclic structure [4] | Chemically unstable lactone (E-ring); rapid hydrolysis in plasma [5] [4] |

| DNA Cleavage Sites | Unique, non-overlapping sites distinct from camptothecins [2] | Specific pattern of cleavage sites [2] |

| Resistance Factors | Less susceptible to certain Top1 resistance mutations (R364H, N722S) and ABC drug efflux pumps (ABCB1, ABCG2) [2] [3] [4] | Susceptible to resistance from Top1 mutations and efflux by ABCG2/ABCB1 [2] [4] |

| Clinical Toxicity | No severe diarrhea reported in Phase I trials [4] | Dose-limiting diarrhea (Irinotecan) and myelosuppression (Topotecan) [5] [4] |

The following diagram illustrates the key mechanistic differences in how this compound and camptothecins inhibit Top1 and cause DNA damage:

This compound and camptothecins both stabilize Top1-DNA complexes, leading to replication-associated DNA damage, but they bind to distinct sites on the complex.

Antiproliferative Potency and Biomarkers

This compound demonstrates potent cytotoxic activity across various human cancer cell lines, with growth inhibition (GI₅₀) values frequently in the nanomolar range [6].

| Cancer Cell Line | GI₅₀ / IC₅₀ Value |

|---|---|

| SF-539 (CNS cancer) | 0.04 µM [6] |

| UACC-62 (Melanoma) | 0.03 µM [6] |

| DU-145 (Prostate cancer) | 0.155 µM [6] |

| MCF-7 (Breast cancer) | 0.37 µM [6] |

| HCT-116 (Colon cancer) | 1.15 µM [6] |

| HOP-62 (Lung cancer) | 1.78 µM [6] |

Research identifies key biomarkers that predict tumor sensitivity to this compound [3] [4]:

- SLFN11 Expression: The Schlafen 11 gene is a dominant determinant of sensitivity; its expression correlates strongly with response to replication stress induced by this compound [4].

- Homologous Recombination Deficiency (HRD): Cancers with deficiencies in HR repair genes (BRCA1, BRCA2, PALB2) are hypersensitive to this compound. HRD creates a synthetic lethal interaction with Top1 inhibition [4].

- PTEN Deficiency: Loss of the PTEN tumor suppressor sensitizes cells to this compound, especially in glioblastoma models [3].

Key Experimental Evidence and Protocols

Key methodologies from preclinical studies demonstrate the compound's mechanism and activity [3].

1. Cell Viability and Synergism Assay

- Purpose: Determine cytotoxic potency (IC₅₀) and synergy with PARP inhibitors.

- Protocol: Seed cells (e.g., patient-derived glioblastoma) in duplicates; treat with this compound and PARP inhibitor (Niraparib) alone/in combination for 72 hours. Analyze cell count and calculate Combination Index (CI) using CompuSyn software, where CI < 1 indicates synergism [3].

2. DNA Damage Analysis (γH2AX Foci)

- Purpose: Quantify DNA double-strand breaks.

- Protocol: Treat cells, fix, and permeabilize. Stain with anti-γH2AX antibody and DAPI. Score cells with >5 γH2AX foci per cell via confocal microscopy as DNA damage-positive [3].

3. Topoisomerase I DNA Cleavage Assay (In Vitro)

- Purpose: Directly demonstrate Top1 inhibition.

- Protocol: Incubate supercoiled plasmid DNA with Top1 enzyme and the drug. Analyze DNA via agarose gel electrophoresis. Drug presence results in accumulation of supercoiled DNA due to inhibition of Top1-mediated relaxation [2] [7].

4. Apoptosis and Cell Cycle Analysis

- Purpose: Evaluate mechanism of cell death.

- Protocol: Use FITC Annexin V/PI staining and flow cytometry to detect apoptotic cells. For cell cycle, fix and stain DNA with PI/RNase, then analyze by flow cytometry to detect G2/M arrest [3].

Clinical Translation and Combination Strategies

- Clinical Status: this compound has completed Phase I clinical trials for advanced solid tumors and lymphomas [8] [5]. The maximum tolerated dose (MTD) was 60 mg/m² for a daily schedule and 90 mg/m² for a weekly schedule, with myelosuppression as the principal toxicity [5].

- Proof of Mechanism: Clinical trials demonstrated increased γH2AX in circulating tumor cells, hair follicles, and tumor biopsies, confirming target engagement and DNA damage response in patients [5].

- Promising Combinations: Preclinical data strongly support combining this compound with PARP inhibitors (Olaparib, Niraparib), especially in PTEN-deficient or HR-deficient cancers, showing synergistic cytotoxicity [3] [4].

This compound represents a promising next-generation Top1 inhibitor. Its clinical development path is likely focused on targeted populations, particularly tumors with deficiencies in DNA repair pathways such as HRD or PTEN loss, and in rational combinations with PARP inhibitors.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Design, Synthesis, and Biological Evaluation of Potential ... [pmc.ncbi.nlm.nih.gov]

- 3. Combined inhibition of topoisomerase I and poly(ADP ... [pmc.ncbi.nlm.nih.gov]

- 4. The indenoisoquinoline TOP1 inhibitors selectively target ... [pmc.ncbi.nlm.nih.gov]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. This compound (LMP-400) | Topoisomerase I Inhibitor [medchemexpress.com]

- 7. Synthesis and Biological Activity of a New ... [mdpi.com]

- 8. LMP400 (this compound) - Purdue Institute for Drug Discovery [purdue.edu]

Mechanism of Action & Preclinical Data

Indotecan is a "Top1 poison" that stabilizes the DNA-Top1 cleavage complex, preventing the religation of DNA strands and causing lethal DNA damage during replication [1] [2].

Key Preclinical Cytotoxicity Data: The half-maximal inhibitory concentration (IC₅₀) values for this compound across various cancer cell lines demonstrate its potency [3].

| Cell Line | Type | This compound IC₅₀ (nM) |

|---|---|---|

| P388 | Mouse leukemia | 300 nM |

| HCT116 | Human colon cancer | 1200 nM |

| MCF-7 | Human breast cancer | 560 nM |

Advantages over Camptothecins:

- Different Cleavage Specificity: Induces Top1-DNA cleavage complexes at genomic sites distinct from camptothecins, potentially leading to a different anti-tumor spectrum [1].

- Chemical Stability: The indenoisoquinoline core is chemically stable, unlike the lactone ring in camptothecins which is prone to hydrolysis and inactivation [1] [2].

- Ability to Overcome Resistance: Shows activity against camptothecin-resistant cell lines with specific Top1 mutations (e.g., R364H, N722S) and is less affected by certain drug efflux pumps [1] [2].

Clinical Development & Trial Design

Clinical trials have established the safety profile and maximum tolerated doses (MTD) for different administration schedules [2].

Summary of Early-Phase Clinical Trials:

| Trial Aspect | Daily Schedule (Days 1-5, 28-day cycles) | Weekly Schedule (Days 1, 8, 15, 28-day cycles) |

|---|---|---|

| MTD | 60 mg/m²/day [2] | 90 mg/m² [2] |

| Principal Toxicity | Myelosuppression [2] | Myelosuppression [2] |

| Infusion Duration | 1 hour [2] | 3 hours [2] |

| ClinicalTrials.gov Identifier | NCT01051635 [2] | NCT01794104 [2] |

Key Pharmacodynamic Findings:

- Target Engagement: Increased levels of γH2AX (a biomarker for DNA double-strand breaks) were observed in circulating tumor cells (CTCs), hair follicles, and a subset of post-treatment tumor biopsies, confirming the drug's mechanism of action in humans [2].

- Anti-tumor Activity: In the daily schedule trial, no objective tumor responses were observed by RECIST criteria. However, one patient with small cell lung cancer achieved a partial response in a separate phase I study of the related compound LMP744, and several patients across studies experienced prolonged stable disease [2] [4].

Experimental Protocols for Key Assays

1. Top1-Mediated DNA Cleavage Assay [1] This gel-based assay evaluates the compound's ability to poison Top1 and stabilize the cleavage complex.

- DNA Substrate: A 117-base pair DNA fragment, 32P 3'-end-labeled.

- Reaction: The DNA is incubated with human Top1 enzyme and the test compound at four different concentrations.

- Controls: Camptothecin (strong Top1 poison) and NSC314622 (initial indenoisoquinoline lead) are used as reference standards.

- Detection: Reaction products are separated using 20% polyacrylamide gel electrophoresis (PAGE) under denaturing conditions.

- Analysis: Top1 inhibitory activity is scored semi-quantitatively (0 to ++++) by visually comparing the number and intensity of DNA cleavage bands on the gel to the reference controls.

2. Cytotoxicity Assay (NCI-60 Method) [1] The compound's growth inhibitory potency is determined using a panel of 60 human cancer cell lines.

- Procedure: Cells are exposed to the test compound for 48 hours.

- Endpoint: Cell viability is measured using a sulforhodamine B (SRB) assay, which quantifies cellular protein content.

- Data Output: The activity is reported as the GI₅₀, which is the molar concentration of the drug that causes 50% inhibition of cell growth.

Research Directions & Combination Strategies

- Orphan Drug Designation: The FDA has granted Orphan Drug Designation to this compound for the treatment of malignant glioma, based on preclinical evidence of activity [5] [6].

- Rational Drug Combinations: A key strategy involves combining this compound with PARP inhibitors (e.g., Niraparib). This combination induces "synthetic lethality," as PARP inhibition prevents the repair of DNA damage caused by this compound, leading to enhanced cancer cell death [5].

- Prodrug Development: Research is exploring ester-based prodrugs of hydroxylated metabolites of this compound to improve its aqueous solubility and potentially enhance its oral absorption and bioavailability [1].

The following diagram illustrates the mechanism of action and the key experimental assays used in this compound research:

References

- 1. Design, Synthesis, and Biological Evaluation of Potential ... [pmc.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. (LMP400) | CAS#:915303-09-2 | Chemsrc this compound [chemsrc.com]

- 4. FDA Grants Orphan Drug Designation to LMP744 for Glioma [onclive.com]

- 5. FDA grants orphan drug designation to this compound for the ... [ccr.cancer.gov]

- 6. Search Orphan Drug Designations and Approvals - FDA [accessdata.fda.gov]

Mechanism of Action and Key Advantages

Indotecan functions as a TOP1 "poison" by stabilizing the topoisomerase I cleavage complex (TOP1cc), a transient covalent complex between TOP1 and DNA [1] [2]. It acts as an interfacial inhibitor, binding at the interface of the TOP1-DNA complex and preventing the religation of the DNA strand after TOP1 has created a single-strand break [1] [2]. The collision of a DNA replication fork with this stabilized complex results in irreversible double-strand breaks, leading to apoptotic cell death [1] [3].

Compared to camptothecins, indenoisoquinolines like this compound offer several key advantages [1] [4] [3]:

- Enhanced Chemical Stability: They lack the fragile α-hydroxylactone E-ring found in camptothecins, which is prone to hydrolysis at physiological pH, leading to inactivation [3] [2].

- Prolonged Target Engagement: The ternary TOP1-DNA-Indotecan complexes are more stable and persist longer in cells [3].

- Distinct Cleavage Pattern: this compound induces DNA cleavage at genomic sites different from those induced by camptothecins, which may translate to a different antitumor spectrum and potential to overcome certain resistance mechanisms [4] [2].

- Bypassing Efflux Pump Resistance: They are less susceptible to cellular resistance conferred by ATP-binding cassette (ABC) drug efflux transporters like ABCG2 [4].

Preclinical and Clinical Profile

The table below summarizes key quantitative data and clinical findings for this compound.

| Aspect | Details |

|---|---|

| TOP1 Inhibitory Activity | Confirmed via TOP1-mediated DNA cleavage assays; stabilizes TOP1cc [4]. |

| Cytotoxicity (GI50) | Potent antiproliferative activity across NCI-60 cell lines (e.g., 0.155 μM in DU-145, 1.15 μM in HCT-116) [5]. |

| Clinical Dosing (Phase I) | Daily x5 schedule (QDx5): MTD = 60 mg/m²/day [6]. Weekly schedule: MTD = 90 mg/m² [6]. |

| Principal Toxicity | Myelosuppression (neutropenia); notably, significant gastrointestinal toxicity (diarrhea) common with irinotecan was not observed [6] [7]. |

| Pharmacokinetics | Long terminal half-life (~69 hrs), low clearance (1.27 L/h/m²), high protein binding (96-98%) [7]. |

| Pharmacodynamics | Target engagement demonstrated by TOP1 downregulation and induction of γH2AX (DNA damage marker) in tumor biopsies, circulating tumor cells, and patient hair follicles [6]. |

| Clinical Response | Limited single-agent activity in early trials; one confirmed partial response (PR) noted with LMP744 (a related indenoisoquinoline) [3]. |

Key Experimental Protocols for In-Vivo & Clinical Investigation

For drug development professionals, understanding the key assays used to evaluate this compound is critical.

- TOP1-Mediated DNA Cleavage Assay [4]: This in vitro assay evaluates the compound's core mechanism. A 32P 3'-end-labeled DNA fragment is incubated with recombinant TOP1 and the drug candidate. The reaction products are separated on denaturing polyacrylamide gels (e.g., 20% PAGE). The intensity and pattern of DNA cleavage fragments visualized on the gel indicate the potency and specificity of TOP1 poisoning.

- Pharmacodynamic Biomarker Analysis in Clinical Trials [6] [3]: These assays demonstrate target engagement and biological effect in humans.

- γH2AX Immunofluorescence: Levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, are measured in patient-derived samples, including tumor biopsies, circulating tumor cells (CTCs), and hair follicles.

- TOP1 Immunoblotting: Tumor biopsies are analyzed via Western blot to assess downregulation of TOP1 protein, a consequence of persistent TOP1cc formation and subsequent degradation.

Pharmacodynamic Signaling Pathway

The following diagram illustrates the key cellular events triggered by this compound, from drug entry to cell fate decision, integrating biomarkers used in clinical evaluation.

This compound-induced cellular signaling pathway and potential combination strategies.

Future Directions and Combination Strategies

Research is focused on patient stratification and rational combination therapies to enhance this compound's efficacy. Key determinants of response identified preclinically and in early trials include:

- SLFN11 Expression: SLFN11 is a dominant determinant of sensitivity to TOP1 inhibitors and other DNA-damaging agents. It irreversibly blocks replication in response to DNA damage, forcing catastrophic replication fork collapse [1] [3]. The confirmed partial response with LMP744 was in a tumor with high baseline SLFN11 expression [3].

- Homologous Recombination Deficiency (HRD/BRCAness): TOP1 inhibition is synthetically lethal with HRD, a concept established years before its recognition for PARP inhibitors [1]. Tumors with deficiencies in HR repair pathways (e.g., BRCA1/2 mutations) are highly sensitive to TOP1 poisons.

- Rational Combinations: Strong preclinical rationale exists for combining TOP1 inhibitors with DNA damage response inhibitors.

Based on the current evidence, this compound represents a promising approach for targeting TOP1 with a potentially improved therapeutic index over classic camptothecins. Its future clinical utility will likely be in biomarker-driven contexts, particularly in tumors with high SLFN11 expression or HR deficiency, and in rational combination regimens.

References

- 1. Targeting Topoisomerase I in the Era of Precision Medicine [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor [en.wikipedia.org]

- 3. Phase 1 studies of the indenoisoquinolines LMP776 and ... [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Potential ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (LMP-400) | Topoisomerase I Inhibitor [medchemexpress.com]

- 6. Clinical and pharmacologic evaluation of two dosing ... [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluating the this compound–neutropenia relationship in patients ... [pmc.ncbi.nlm.nih.gov]

- 8. FDA grants orphan drug designation to this compound for the ... [ccr.cancer.gov]

Comprehensive Technical Guide: Indotecan (LMP400) as a DNA Topoisomerase I Inhibitor

Introduction and Clinical Context

DNA topoisomerase I (Top1) is an essential nuclear enzyme that resolves DNA topological constraints during replication, transcription, and chromatin remodeling by introducing transient single-strand breaks in the DNA backbone. This enzymatic activity makes Top1 a validated molecular target for cancer chemotherapy, as its inhibition generates persistent DNA damage that selectively targets rapidly dividing cancer cells. Indotecan (LMP400) represents a novel class of non-camptothecin Top1 inhibitors known as indenoisoquinolines, which were developed to overcome the significant limitations of conventional camptothecin-derived therapeutics like topotecan and irinotecan. These limitations include chemical instability due to a labile lactone E-ring, susceptibility to drug resistance mechanisms, and undesirable toxicity profiles that limit their therapeutic utility [1] [2].

The discovery and development of this compound originated from systematic drug screening efforts at the National Cancer Institute (NCI), where the prototype indenoisoquinoline NSC314622 was identified through COMPARE analysis of cytotoxicity patterns across the NCI-60 cancer cell line panel. This analysis revealed that NSC314622 exhibited a cytotoxicity profile strikingly similar to known Top1 inhibitors, prompting further investigation and optimization of this chemical class [3] [2]. Subsequent structure-activity relationship studies led to the development of this compound as a clinical candidate, which has now progressed to Phase I clinical trials for relapsed solid tumors and lymphomas, with plans for Phase II trials currently underway [4] [1]. This comprehensive technical review examines the molecular mechanisms, experimental characterization, and clinical development of this compound as a Top1-targeted therapeutic agent.

Molecular Mechanism of Action

DNA Topoisomerase I Catalytic Cycle

The catalytic cycle of Top1 involves a coordinated series of DNA cleavage and religation steps that modulate DNA supercoiling. Under normal physiological conditions, Top1 binds to duplex DNA and cleaves one DNA strand through transesterification, forming a covalent phosphotyrosyl linkage between the enzyme's active site tyrosine residue (Tyr723 in human Top1) and the 3'-end of the nicked DNA. This cleavage complex allows controlled rotation of the cleaved strand around the intact strand, relieving torsional stress. The cycle completes when the 5'-hydroxyl terminus of the nicked DNA conducts a nucleophilic attack on the phosphotyrosyl bond, resealing the DNA break and releasing the Top1 enzyme [3] [5]. This delicate balance between DNA cleavage and religation is disrupted by Top1 inhibitors, which can be broadly classified as either Top1 suppressors that inhibit the initial DNA cleavage reaction or Top1 poisons that stabilize the cleavage complex and prevent DNA religation [3].

Indenoisoquinoline Mechanism of Top1 Inhibition

This compound functions as a Top1 poison that stabilizes the Top1-DNA cleavage complex, but it does so through a molecular mechanism distinct from camptothecin derivatives. While camptothecins form a ternary drug-enzyme-DNA complex that reversibly traps Top1 at the religation step, this compound and other indenoisoquinolines specifically inhibit the catalytic cleavage activity of Top1 itself, preventing the initial DNA strand breakage rather than blocking the subsequent religation step [6]. This fundamental mechanistic difference was demonstrated in biochemical Top1 assays showing that CY13II (an indolizinoquinoline derivative structurally related to indenoisoquinolines) inhibits Top1-mediated DNA cleavage without forming the stable ternary complex characteristic of camptothecins [6].

The molecular interactions underlying this compound's mechanism have been elucidated through X-ray crystallographic studies of indenoisoquinoline-Top1-DNA complexes. These structural analyses reveal that indenoisoquinolines intercalate between DNA base pairs at the Top1 cleavage site, forming specific hydrogen bonds with Top1 residues that are not engaged by camptothecins. This distinct binding interface explains why this compound maintains activity against cancer cell lines with Top1 mutations that confer resistance to camptothecins, particularly mutations affecting residues Arg364 and Asn722 in the Top1 active site [3] [2]. Additionally, the planar polycyclic structure of this compound allows for stable DNA intercalation without the chemical instability associated with the lactone ring of camptothecins, contributing to its more favorable pharmacological properties [3] [1].

Figure 1: Comparative Mechanism of Topoisomerase I Inhibition: this compound vs. Camptothecin

Cellular Consequences of Top1 Inhibition

The stabilization of Top1-DNA cleavage complexes by this compound initiates a cascade of molecular events culminating in cell death. When DNA replication forks collide with these stabilized complexes, they generate lethal double-strand breaks that activate DNA damage response pathways. Cancer cells with defective DNA repair mechanisms are particularly vulnerable to this induced genomic instability. Cell cycle analysis of K562 leukemia cells treated with this compound demonstrates dose-dependent G2/M phase arrest, consistent with activation of DNA damage checkpoints that prevent cell cycle progression until DNA lesions are repaired [6]. At higher concentrations or prolonged exposures, this arrest transitions to apoptotic cell death through mitochondrial and caspase-dependent pathways.

The cytotoxicity of this compound and other Top1 poisons depends critically on active DNA replication, as the collision between replication forks and stabilized Top1 cleavage complexes represents the primary cytotoxic lesion. This replication dependence explains the selective toxicity of this compound toward rapidly proliferating cancer cells compared to quiescent normal cells. Additionally, the pattern of DNA cleavage sites induced by this compound differs from that of camptothecin, with indenoisoquinolines producing a distinct genomic fingerprint of Top1-mediated DNA damage that may contribute to their unique antitumor spectrum and potential utility in camptothecin-resistant malignancies [3] [2].

Quantitative Biochemical and Cellular Profiling

Biochemical Potency and Top1 Inhibition

Rigorous biochemical characterization has established the quantitative potency profile of this compound as a Top1 inhibitor. In Top1-mediated DNA cleavage assays, which employ 32P-end-labeled DNA fragments and recombinant Top1 enzyme, this compound demonstrates concentration-dependent inhibition of Top1 catalytic activity. The semiquantitative scoring system used to evaluate Top1 inhibitory activity (ranging from 0 for no activity to ++++ for equipotent with camptothecin) places this compound in the +++ to ++++ range, indicating potent Top1 poisoning activity comparable or superior to the camptothecin reference standard [3]. Importantly, the ternary complex stability of this compound-Top1-DNA complexes exceeds that of camptothecin-derived complexes, with slower dissociation kinetics that may enhance their cytotoxicity despite potentially lower absolute abundance [7].

Table 1: Biochemical Profiling of this compound as a Topoisomerase I Inhibitor

| Parameter | This compound (LMP400) | Camptothecin (CPT) | Experimental Method |

|---|---|---|---|

| Top1 Inhibitory Activity | +++ to ++++ | ++++ | Top1-mediated DNA cleavage assay with 32P-labeled DNA [3] |

| Ternary Complex Stability | High (slow dissociation) | Moderate (rapidly reversible) | DNA cleavage reversibility assays [7] |

| DNA Cleavage Specificity | Distinct pattern from CPT | Characteristic CPT pattern | Gel electrophoresis of cleavage sites [3] [2] |

| Effective Concentration (Biochemical) | Nanomolar range | Nanomolar range | In vitro Top1 inhibition assays [7] |

| Resistance to Top1 Mutations | Retains activity against R364H and N722S mutations | Sensitive to Top1 mutations | Assays with mutant Top1 enzymes [3] |

Cellular Activity and Antiproliferative Effects

The antiproliferative activity of this compound has been extensively evaluated across the NCI-60 cancer cell line panel, revealing a characteristic cytotoxicity profile that correlates with known Top1 inhibitors but with distinct features suggesting additional mechanistic nuances. The mean growth inhibitory (GI50) values for this compound fall in the low micromolar to nanomolar range across various cancer cell types, with particular potency against leukemia, colon cancer, and renal cancer cell lines [3]. The flat concentration-response curves observed for this compound in the NCI-60 screen are characteristic of compounds with high potency but limited aqueous solubility, suggesting that formulation improvements could enhance its cellular efficacy [3].

Metabolic studies of this compound have identified biologically active metabolites, particularly 2- and 3-hydroxylated derivatives, which exhibit significantly enhanced cytotoxicity compared to the parent compound. For example, the 3-hydroxylated metabolite shows a mean GI50 value of 76 nM, representing an approximately 60-fold improvement over the parent this compound (MGM 4.64 μM) in cytotoxicity assays [3]. These metabolites retain potent Top1 inhibitory activity and have become the focus of prodrug development strategies aimed at improving the pharmaceutical properties of the indenoisoquinoline class.

Table 2: Cellular Activity Profile of this compound and Selected Derivatives

| Cell Line/Type | This compound (LMP400) GI50 | 3-OH Metabolite GI50 | Camptothecin GI50 | Key Observations |

|---|---|---|---|---|

| K562 Leukemia | ~1-5 μM | Not reported | ~10-50 μM | G2/M cell cycle arrest; decreased growth rate [6] |

| NCI-60 Panel (Mean) | 4.64 μM | 76 nM | Variable by cell line | Flat concentration-response curves suggest solubility limitations [3] |

| HR-Deficient Models | Enhanced sensitivity | Not reported | Enhanced sensitivity | Synthetic lethality in BRCA1/2 deficient cells [7] |

| SLFN11-Positive Cancers | Enhanced sensitivity | Not reported | Enhanced sensitivity | SLFN11 expression correlates with response [7] |

| CPT-Resistant Lines | Often retained activity | Not reported | Resistant | Activity maintained in some CPT-resistant models [2] |

Experimental Protocols and Methodologies

Biochemical Assays for Top1 Inhibition

The evaluation of this compound's Top1 inhibitory activity employs well-established biochemical assays that measure various aspects of Top1 catalysis and complex formation. The Top1-mediated DNA cleavage assay represents the cornerstone of these methodologies. This protocol utilizes a 32P 3'-end-labeled 117-base pair DNA fragment incubated with recombinant Top1 enzyme in the presence of varying concentrations of this compound (typically 0.1-100 μM range). The reaction mixtures are separated by denaturing polyacrylamide gel electrophoresis (PAGE), and the cleavage patterns are visualized by autoradiography or phosphorimaging. The number and intensity of DNA cleavage fragments are scored semiquantitatively relative to reference compounds (camptothecin and NSC314622), with activity ratings from 0 (no activity) to ++++ (equipotent with camptothecin) [3] [5].

For quantitative assessment of ternary complex stability, the ICE (In Vivo Complex of Enzyme) assay may be adapted for in vitro applications. This approach involves incubating Top1 with DNA substrate and this compound, followed by digestion with proteinase K and separation by cesium chloride density gradient centrifugation. The amount of Top1 covalently bound to DNA in the presence of this compound provides a quantitative measure of cleavage complex stabilization. More recently, the RADAR (Rapid Approach to DNA Adduct Recovery) assay has been developed as a higher-throughput alternative, utilizing chaotropic salts and detergent-based cell lysis followed by alcohol precipitation to enrich for Top1-DNA covalent complexes, which can then be quantified by ELISA or Western blot [5].

Cellular Assessment Techniques

At the cellular level, multiple complementary approaches characterize this compound's biological activity. Standard cytotoxicity assays (MTT, XTT, or sulforhodamine B) determine GI50 values across cancer cell line panels, providing quantitative measures of antiproliferative potency. For cell cycle analysis, treated cells are fixed, stained with propidium iodide, and analyzed by flow cytometry to quantify DNA content and identify cell cycle distribution changes. The observation of G2/M phase arrest in K562 cells after this compound treatment exemplifies the application of this technique [6].

The γH2AX immunofluorescence assay provides a sensitive measure of DNA double-strand breaks resulting from collision between replication forks and stabilized Top1 cleavage complexes. Cells treated with this compound are fixed at various time points, incubated with anti-γH2AX antibody, and visualized by fluorescence microscopy, with the number and intensity of γH2AX foci correlating with the extent of DNA damage. For assessment of apoptosis, Annexin V/propidium iodide dual staining followed by flow cytometry distinguishes early apoptotic, late apoptotic, and necrotic cell populations in response to this compound treatment [6] [7].

In Vivo Evaluation Models

The in vivo efficacy of this compound has been evaluated in multiple xenograft and allograft models representing various human cancers. In the standard human tumor xenograft model, cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice, followed by treatment with this compound administered intravenously or orally. Tumor volume measurements over time provide quantitative data on antitumor efficacy, while body weight monitoring and clinical pathology assessments evaluate tolerability and potential toxicities [7].

The orthotopic allograft model with BRCA1 deficiency has been particularly informative for evaluating this compound in genetically defined contexts. In this model, murine ovarian cancer cells with engineered BRCA1 knockout are implanted into the ovarian capsule of syngeneic recipients, followed by treatment with this compound as a single agent or in combination with PARP inhibitors. This approach has demonstrated enhanced efficacy of this compound in homologous recombination-deficient backgrounds and revealed synergistic interactions with PARP inhibition [7]. Additionally, patient-derived xenograft (PDX) models and 3D organoid cultures from prostate cancer patients with BRCA2 loss have been employed to validate the synthetic lethality observed with this compound treatment in HR-deficient contexts [7].

Clinical Development and Therapeutic Applications

Clinical Trial Status and Findings

This compound has entered Phase I clinical trials for adults with relapsed solid tumors and lymphomas, establishing preliminary safety, tolerability, and pharmacokinetic profiles. The clinical development strategy has focused on characterizing the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose for both single-agent administration and combination regimens. Early clinical results indicate that this compound exhibits an improved serum half-life compared to camptothecin derivatives and does not produce the severe diarrhea commonly associated with irinotecan treatment, representing a potential therapeutic advantage [4] [7].

The chemical stability of this compound's indenoisoquinoline scaffold contrasts favorably with the labile lactone ring of camptothecins, which undergoes rapid hydrolysis at physiological pH to an inactive carboxylate form. This enhanced stability may contribute to more predictable pharmacokinetics and reduced variability in drug exposure between patients. Additionally, this compound demonstrates reduced susceptibility to resistance mechanisms mediated by ABC transporter-mediated drug efflux, potentially expanding its utility in multidrug-resistant malignancies [7] [2].

Biomarker-Guided Patient Selection

Contemporary drug development emphasizes biomarker-driven patient selection strategies to enhance therapeutic efficacy, and this compound development has followed this paradigm. SLFN11 (Schlafen 11) expression has emerged as a dominant determinant of sensitivity to this compound and other Top1 inhibitors. SLFN11 is an interferon-responsive gene that irreversibly arrests replication in cells undergoing replicative stress by binding to RPA-coated single-stranded DNA and blocking replication fork progression. Analysis of the NCI-60 and GDSC (Genomics of Drug Sensitivity in Cancer) databases reveals a strong correlation between SLFN11 expression and this compound sensitivity, suggesting SLFN11 as a potential predictive biomarker for patient selection [7].

Homologous recombination deficiency (HRD) represents another key biomarker for this compound sensitivity. Preclinical models demonstrate that cells deficient in BRCA1, BRCA2, or PALB2 are hypersensitive to this compound, consistent with the synthetic lethality first observed with camptothecins over 30 years ago. This hypersensitivity reflects the critical role of homologous recombination in repairing replication-associated double-strand breaks generated by collision with Top1 cleavage complexes. The synthetic lethality between this compound and HR deficiency provides a rational basis for targeting this compound to tumors with BRCA mutations or other HRD biomarkers [7].

Rational Combination Strategies

The mechanistic understanding of this compound's cellular actions has informed rational combination strategies designed to enhance antitumor efficacy and overcome resistance. Combination with PARP inhibitors (e.g., olaparib) demonstrates synergistic activity, particularly in HR-deficient models. This synergy reflects the complementary mechanisms of these agents: this compound generates replication-associated double-strand breaks that require PARP-mediated repair pathways, while PARP inhibition compromises the backup repair mechanisms that would otherwise compensate for HR deficiency [7].

Combination with ATR, CHEK1, and ATM inhibitors represents another promising approach based on the central role of these kinases in coordinating the DNA damage response. Preclinical studies demonstrate that inhibition of these checkpoint kinases enhances this compound cytotoxicity by abrogating cell cycle arrests that would allow DNA repair, thereby converting transient Top1-mediated DNA damage into permanent lethal lesions. This combination strategy is particularly effective in p53-deficient backgrounds, where the G1/S checkpoint is already compromised [1] [7].

Figure 2: Biomarkers and Combination Strategies for this compound Response

Summary and Future Perspectives

This compound represents a promising addition to the arsenal of Top1-targeted anticancer agents, with distinct advantages over camptothecin derivatives including enhanced chemical stability, prolonged target engagement, and activity in camptothecin-resistant models. The elucidation of its unique mechanism of action—specifically inhibiting Top1 catalytic cleavage rather than stabilizing the religation step—distinguishes it from conventional Top1 poisons and may underlie its distinct antitumor spectrum. The ongoing clinical development of this compound emphasizes biomarker-guided patient selection, particularly focusing on SLFN11 expression and homologous recombination deficiency markers to enrich for responsive populations.

Future directions for this compound development include optimization of prodrug strategies to address solubility limitations, exploration of novel combination regimens with DNA damage response inhibitors, and investigation of tumor-targeted delivery approaches using liposomal formulations, PEGylation, or antibody-drug conjugates to enhance therapeutic indices. Additionally, the potential application of this compound beyond oncology—such as in the treatment of infectious diseases like visceral leishmaniasis—further expands its therapeutic potential [4] [8]. As the field moves toward increasingly personalized cancer medicine, this compound offers a valuable therapeutic tool for targeting molecularly defined cancer subtypes characterized by replicative stress and DNA repair deficiencies.

References

- 1. Targeting Topoisomerase I in the Era of Precision Medicine [pubmed.ncbi.nlm.nih.gov]

- 2. - Wikipedia Topoisomerase inhibitor [en.wikipedia.org]

- 3. Design, Synthesis, and Biological Evaluation of Potential ... [pmc.ncbi.nlm.nih.gov]

- 4. LMP400 (this compound) - Purdue Institute for Drug Discovery [purdue.edu]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel DNA I topoisomerase with different inhibitor ... mechanism [pubmed.ncbi.nlm.nih.gov]

- 7. The indenoisoquinoline TOP1 inhibitors selectively target ... [pmc.ncbi.nlm.nih.gov]

- 8. Investigational DNA topoisomerase I inhibitors for ... [pubmed.ncbi.nlm.nih.gov]

Early Phase Clinical Trial of Indotecan (LMP400)

Indotecan is a novel indenoisoquinoline topoisomerase I (Top1) inhibitor. Unlike camptothecin-derived Top1 inhibitors (e.g., irinotecan, topotecan), indenoisoquinolines form more stable DNA-Top1 cleavage complexes, target unique DNA cleavage sites, and show activity against camptothecin-resistant cell lines [1].

A first-in-human Phase I trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of two administration schedules [1]:

- Daily Schedule: 60 mg/m²/day intravenously over 1 hour for 5 days, every 28-day cycle.

- Weekly Schedule: 90 mg/m² intravenously over 3 hours on days 1, 8, and 15, every 28-day cycle.

The maximum tolerated dose (MTD) was determined for both schedules, with the principal dose-limiting toxicity being myelosuppression (bone marrow suppression) [1]. No objective tumor responses were observed in this trial [1].

| Parameter | Daily Schedule (Days 1-5) | Weekly Schedule (Days 1, 8, 15) |

|---|---|---|

| MTD | 60 mg/m²/day [1] | 90 mg/m² [1] |

| Cycle Length | 28 days [1] | 28 days [1] |

| Infusion Duration | 1 hour [1] | 3 hours [1] |

| Dose-Limiting Toxicity (DLT) | Myelosuppression [1] | Myelosuppression [1] |

| Tumor Response | No objective responses [1] | No objective responses [1] |

Experimental Protocols & Biomarker Analysis

The trial included detailed protocols for assessing the drug's mechanism of action and biological effects.

Pharmacodynamic (PD) Biomarker Assessments [1]:

- Tumor Biopsies: Optional paired biopsies (baseline and 2-4 hours post-infusion on day 3) were analyzed for Top1 levels and DNA damage via γH2AX immunofluorescence.

- Circulating Tumor Cells (CTCs): Blood samples were processed using the CellTracks AutoPrep system and analyzed for γH2AX focus formation.

- Hair Follicles: Plucked hair follicles were assessed for γH2AX, providing a minimally invasive biomarker for DNA damage response.

- Peripheral Blood Mononuclear Cells (PBMCs): Collected for γH2AX and Top1 analysis.

Pharmacokinetic (PK) Sampling Protocol [1]: Blood samples for PK analysis were collected during cycle 1.

- For the daily schedule: Pre-infusion, at multiple timepoints during and after infusion on days 1 and 5, and on days 6 and 7.

- For the weekly schedule: Pre-infusion, at multiple timepoints during and after the first infusion on day 1, and pre-infusion on day 8.

Mechanism of Action and Drug Properties

This compound's primary mechanism is the inhibition of human DNA topoisomerase 1 (TOP1), an enzyme that relieves DNA supercoiling during replication and transcription [2]. The drug's core chemical structure is that of a small molecule with the formula C₂₆H₂₆N₂O₇ [2].

The following diagram illustrates the mechanism of Topoisomerase I inhibition, a key action of indenoisoquinoline compounds like this compound.

This compound stabilizes the DNA-TOP1 complex, preventing DNA religation.

References

Population Pharmacokinetic Parameters

The table below summarizes the key population pharmacokinetic parameters of indotecan, characterized by a three-compartment model [1].

| Parameter | Symbol | Estimated Value | Notes |

|---|---|---|---|

| Total Clearance | CL | 2.75 L/h | 20-50 fold lower in humans than in preclinical models [1]. |

| Intercompartmental Clearance | Q2 | 17.3 L/h | For a typical patient (BSA = 1.96 m²) [1]. |

| Intercompartmental Clearance | Q3 | 46.0 L/h | [1] |

| Volume of Central Compartment | V1 | 33.9 L | For a typical patient (WT = 80 kg) [1]. |

| Volume of Peripheral Compartment 1 | V2 | 132 L | For a typical patient (WT = 80 kg) [1]. |

| Volume of Peripheral Compartment 2 | V3 | 37.9 L | [1] |

| Terminal Half-Life | t₁/₂ | ~69 hours | Prolonged, supports tissue accumulation [1]. |

| Protein Binding | 96 - 98% | Highly protein-bound [1]. | |

| Urinary Excretion | < 0.25% of dose (24h) | Minimal renal elimination [1]. |

Dosing Schedules and Toxicity Relationships

Clinical trials established different Maximum Tolerated Doses (MTDs) for two administration schedules [2] [3] [4]. The principal dose-limiting toxicity was myelosuppression, specifically neutropenia [2] [1] [3].

A pharmacodynamic (PD) model characterized the relationship between this compound exposure and the maximum percent reduction in Absolute Neutrophil Count (ANC). Key findings include [1]:

- The average concentration causing a half-maximal ANC reduction ((EC_{50})) was 1416 μg/L for the daily schedule and 1041 μg/L for the weekly schedule.

- Model simulations suggested that the weekly dosing regimen may have a reduced neutropenic effect compared to the daily schedule at equivalent cumulative fixed doses.

Experimental Protocols for PK/PD Analysis

The following details the core methodologies used to generate the pharmacokinetic and pharmacodynamic data.

1. Clinical Trial Design [2] [1]

- Subjects: Patients with advanced solid tumors refractory to standard therapy.

- Dosing Regimens:

- Daily Schedule: this compound administered intravenously (IV) over 1 hour on Days 1-5 of a 28-day cycle.

- Weekly Schedule: this compound administered IV over 3 hours on Days 1, 8, and 15 of a 28-day cycle.

- Dose Escalation: Followed an accelerated titration design.

2. Bio-Sampling and Bioanalytical Methods [2] [1]

- Blood Sampling: Intensive sampling during cycle 1 for pharmacokinetic analysis.

- Sample Analysis: this compound plasma concentrations were quantitated using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The assay demonstrated an accuracy of 96.9–108.2% and precision < 11.4% over a range of 3–1000 ng/mL [1].

- Neutrophil Monitoring: Absolute Neutrophil Count (ANC) was measured from blood samples collected serially during the treatment cycles [1].

3. Pharmacokinetic and Pharmacodynamic Modeling [1]

- Software: Data were analyzed using non-linear mixed-effects modeling in NONMEM (v7.3) and Pumas (v2.0).

- Base Model: A three-compartment model best described the concentration-time data.

- Covariate Analysis: Body Surface Area (BSA) and Body Weight (WT) were identified as significant covariates on clearance and volume of distribution, respectively.

- PD Model: A sigmoidal (E_{max}) model was developed to link the average this compound concentration to the maximum observed ANC reduction.

Mechanism of Action and Pharmacodynamic Markers

This compound is a non-camptothecin topoisomerase I (Top1) poison. Its mechanism and downstream effects are visualized in the following workflow [2] [5].

This compound's mechanism of action involves stabilizing the Top1-DNA complex, leading to DNA damage and cellular outcomes.

Key pharmacodynamic (PD) markers were evaluated in clinical trials to confirm target engagement and biological activity [2] [3]:

- γH2AX Phosphorylation: A marker for DNA double-strand breaks, measured in tumor biopsies, circulating tumor cells (CTCs), and hair follicles. Increases were observed post-treatment, indicating DNA damage response.

- Top1 Downregulation: Measured in paired tumor biopsies as a direct indicator of target engagement.

Research Implications and Future Directions

The pharmacokinetic and pharmacodynamic profile of this compound informs its potential applications and further development.

- Dosing Rationale: The long half-life and high protein binding support intermittent dosing schedules. Covariate analysis suggests that fixed dosing may be justified [1].

- Therapeutic Potential Beyond Oncology: Due to its Top1 inhibition mechanism, this compound is also being investigated for Angelman syndrome to unsilence the paternal allele of the UBE3A gene in neurons [6].

- Prodrug Development: Research is ongoing to develop prodrugs of this compound to improve its physicochemical and pharmacokinetic properties further [7].

References

- 1. Evaluating the this compound–neutropenia relationship in patients ... [pmc.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and pharmacologic evaluation of two dosing ... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical and pharmacologic evaluation of two dosing ... [link.springer.com]

- 5. Phase 1 studies of the indenoisoquinolines LMP776 and ... [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and structure-activity relationships of ... [molecularautism.biomedcentral.com]

- 7. Prodrugs of anticancer agents this compound and indimitecan [patents.google.com]

Indotecan Profile and Dual-Action Research

Indotecan is a novel indenoisoquinoline-derived topoisomerase I (Top1) inhibitor designed to overcome the limitations of camptothecin-derived Top1 inhibitors like topotecan, offering greater chemical stability and different DNA cleavage site specificity [1] [2]. Research focuses on two primary applications:

- Cancer Therapy: As a cytotoxic agent, it stabilizes Top1-DNA cleavage complexes, leading to DNA double-strand breaks and cancer cell death [2].

- Angelman Syndrome (AS) Therapy: As an epigenetic modulator, it unsilences the dormant paternal copy of the UBE3A gene in neurons [1].

Quantitative Efficacy Data Summary

The tables below consolidate key quantitative findings from published studies.

Table 1: Efficacy in Angelman Syndrome Models (Preclinical)

| Model Type | Key Efficacy Metric | Result / Value | Experimental Context |

|---|---|---|---|

| Mouse primary cortical neurons [1] | EC₅₀ (Half-maximal effective concentration for Ube3a unsilencing) | Similar or superior to topotecan | In vitro, 72-hour treatment |

| E_max (Maximum unsilencing response) | Similar or superior to topotecan | In vitro, 72-hour treatment | |

| AS model mice (Ube3am⁻/p⁺) [1] | In vivo Ube3a unsilencing | Effective | Details on dosage and magnitude of effect are not provided in the available summary [1]. |

Table 2: Efficacy and PK/PD in Human Cancer Trials (Clinical)

| Data Category | Parameter | Value / Finding | Context |

|---|---|---|---|

| Pharmacokinetics (PK) [3] [4] | Clearance (CL) | 2.75 L/h | Population PK model from 41 patients. |

| Volume of Distribution (V1) | 33.9 L | For a typical 80 kg patient. | |

| Half-life | ~69 hours [3] | Long half-life supports intermittent dosing. |

| Pharmacodynamics (PD) [3] [4] | Average Concentration for Half-Maximal ANC Reduction (sigmoidal E_max model) | Daily Schedule: 1416 μg/L Weekly Schedule: 1041 μg/L | ANC (Absolute Neutrophil Count) reduction is the principal toxicity, used as a PD marker for efficacy in oncology. | | Dosing & Toxicity [3] [4] | Simulated Neutrophil Reduction | Lower with weekly regimen vs. daily regimen at equivalent cumulative doses | Suggests a better safety profile for the weekly schedule. |

Experimental Protocols for Key Assays

Here are the core methodologies used to generate the efficacy data for Angelman Syndrome research [1].

1. Primary Neuron Culture for Ube3a Unsilencing

- Cell Source: Primary cortical neurons isolated from embryonic day 14.5 (E14.5) transgenic mice. Two key mouse models are used:

Ube3am⁺/pYFP: Has a YFP tag on the paternal allele to visually monitor unsilencing.Ube3am⁻/p⁺: Models Angelman Syndrome with a maternal deletion of Ube3a.

- Culture Conditions: Neurons are plated and maintained in culture for 7 days in vitro (DIV 7) before drug treatment, with medium changes every 3-4 days.

- Drug Treatment: Compounds are added directly to the culture medium for a 72-hour incubation period.

- Analysis: Paternal UBE3A protein expression is quantified via Western blot or fluorescence immunostaining and high-content imaging.

2. Dose Response and Cytotoxicity Assays

- Dosing Regimen: A broad half-log concentration range is tested (e.g., from 1x10⁻¹⁰ M to 3x10⁻⁵ M).

- Efficacy Readout: Dose-response curves are plotted to determine the EC₅₀ (potency) and E_max (efficacy) for Ube3a-YFP unsilencing.

- Cytotoxicity Assessment: A separate luciferase-based assay (e.g., CellTiter-Glo) is used to evaluate cell viability and determine the compound's therapeutic window.

Mechanism and Workflow Visualization

The diagram below illustrates the proposed mechanism of action of this compound in the context of Angelman Syndrome, based on the described experimental workflow.

This compound's proposed path from neuronal entry to paternal UBE3A gene unsilencing.

Future Research and Clinical Translation

- Clinical Status for Cancer: this compound has entered Phase I clinical trials for advanced solid tumors and lymphomas (e.g.,

NCT01051635,NCT01794104) [3] [5]. The primary focus has been on establishing safety, pharmacokinetics, and the maximum tolerated dose (MTD). - Translation for Angelman Syndrome: While preclinical data is promising, definitive in vivo efficacy studies in AS models and subsequent clinical trials are necessary to establish its safety and effectiveness for this new indication [1]. Research is ongoing to identify indenoisoquinoline analogues with optimal CNS bioavailability and safety profiles.

References

- 1. Characterization and structure-activity relationships of... [molecularautism.biomedcentral.com]

- 2. Design, Synthesis, and Biological Evaluation of Potential ... [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the this compound–neutropenia relationship in patients ... [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the this compound –neutropenia relationship in patients with... [link.springer.com]

- 5. LMP400 (this compound) - Purdue Institute for Drug Discovery [purdue.edu]

Core Technical Advantages: Indotecan vs. Camptothecins

The key improvements of indotecan over classic topoisomerase I inhibitors (like topotecan and irinotecan) are rooted in its chemical structure and mechanism of action.

| Feature | Camptothecins (e.g., Topotecan, Irinotecan) | Indenoisoquinolines (this compound) |

|---|---|---|

| Chemical Stability | Unstable lactone (E-ring); rapid, pH-dependent hydrolysis to inactive carboxylate [1] [2] | Chemically stable structure; no labile lactone ring [1] [2] |

| Top1cc Persistence | Short-lived cleavage complexes; rapid reversibility upon drug removal [3] [1] | Stable, long-lived cleavage complexes; prolonged target engagement [3] [1] [4] |

| Efflux Pump Susceptibility | Substrates for ABCG2/ABCB1 efflux pumps [1] | Not a substrate for ABCG2 or ABCB1, reducing pump-mediated resistance [4] |

| Plasma Half-Life | Short half-life [1] | Long terminal half-life (e.g., ~69 hours in humans) [5] |

This compound induces stable Topoisomerase I Cleavage Complexes (Top1ccs) that persist longer than those caused by camptothecins. These persistent complexes collide with replication forks, causing irreversible double-strand breaks and triggering a DNA damage response [1] [2]. This prolonged target engagement is a key mechanistic advantage.

Key Pharmacokinetic and Pharmacodynamic Data

Data from early-phase clinical trials characterize this compound's behavior in humans. The table below summarizes population pharmacokinetic parameters for a typical patient (Body Weight = 80 kg, Body Surface Area = 1.96 m²) [5].

| Parameter (Abbreviation) | Value (Typical Patient) |

|---|---|

| Clearance (CL) | 2.75 L/h |

| Volume of Central Compartment (V1) | 33.9 L |

| Intercompartmental Clearance (Q2) | 17.3 L/h |

| Volume of Peripheral Compartment (V2) | 132 L |

The established Maximum Tolerated Doses (MTD) for different schedules are [3]:

- Daily Schedule (Days 1-5, 28-day cycle): 60 mg/m²/day

- Weekly Schedule (Days 1, 8, 15, 28-day cycle): 90 mg/m²

The principal dose-limiting toxicity for both schedules was myelosuppression (neutropenia) [3] [5]. No severe diarrhea was reported, differentiating it from irinotecan [3].

Experimental Evidence & Methodologies

Researchers can confirm this compound's mechanism and stability through several established experimental approaches.

Assessing Target Engagement and DNA Damage

- γH2AX Detection: A validated pharmacodynamic marker for double-strand breaks. Measurements can be taken in tumor biopsies, circulating tumor cells (CTCs), and hair follicles 4-6 hours post-treatment [3].

- TOP1 Reduction Assay: Monitor Topoisomerase I protein levels in tumor biopsies before and after treatment (e.g., 2-4 hours post-infusion on day 3) as evidence of target engagement and complex formation [3].

Analytical Method for Quantification

A validated LC-MS/MS method exists for quantifying this compound in human plasma [4]:

- Sample Prep: Protein precipitation with acetonitrile, using a stable isotopic analog as an internal standard.

- Chromatography: Reversed-phase column (Synergi Polar-RP 80Å, 4 µm, 150 x 4.6 mm).

- Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

- Detection: MS/MS with Electrospray Ionization (ESI+); MRM transition 475.2 → 154.1 for this compound.

- Validation: Dynamic range of 3–1000 ng/mL; accuracy 96.9–108.2%; precision < 11.4% [5] [4].

Mechanistic Pathway and DNA Damage Response

The following diagram illustrates the sequence of molecular events triggered by this compound, leading to cancer cell death.

> Simplified mechanism of this compound-induced DNA damage and biomarker detection

Future Research and Predictive Biomarkers

Emerging preclinical data highlight potential biomarkers for patient selection:

- SLFN11 Expression: Cancer cells expressing SLFN11 (a dominant restriction factor for replication stress) show heightened sensitivity to this compound [1].

- HR Deficiency (HRD): BRCA1-, BRCA2-, or PALB2-deficient cells (Homologous Recombination deficient) are hypersensitive to this compound, suggesting a synthetic lethality approach [1]. Combinations with PARP inhibitors (e.g., olaparib) demonstrate synergistic effects in HRD models [1].

References

- 1. The indenoisoquinoline TOP1 inhibitors selectively target ... [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 studies of the indenoisoquinolines LMP776 and ... [pmc.ncbi.nlm.nih.gov]

- 3. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography–tandem mass spectrometric assay ... [sciencedirect.com]

- 5. Evaluating the this compound–neutropenia relationship in patients ... [pmc.ncbi.nlm.nih.gov]

Pharmacokinetic Data Summary

The following table consolidates the key quantitative findings on indotecan's pharmacokinetics from clinical studies.

| Parameter | Value / Finding | Source Study Context |

|---|---|---|

| Terminal Half-life (Non-Compartmental Analysis, NCA) | ~69 hours | Initial analysis from phase I trials [1] [2] |

| Terminal Half-life (Population PK Model) | Supported a three-compartment model with a long terminal phase | Refined analysis using nonlinear mixed-effects modeling [1] |

| Total Body Clearance (CL) | 2.75 L/h (Typical population value) | Population PK model [1] |

| Clearance (NCA) | 1.27 L/h/m² | Initial analysis from phase I trials [1] |

| Volume of Distribution (Vz) | Large volume (V1 for typical patient: 33.9 L; V2: 132 L; V3: 37.9 L) | Population PK model, indicating extensive tissue distribution [1] |

| Protein Binding | 96-98% | Preclinical data [1] |

| Urinary Excretion | <0.25% of dose over 24 hours | Human data [1] |

Experimental Protocols & Methodologies

For your experimental design, here are the detailed methodologies used in the cited research.

Clinical Trial Design and Dosing

- Source Studies: Data were pooled from two first-in-human, phase 1, open-label, dose-escalation studies (NCT01051635 and NCT01794104) [1] [3].

- Dosing Schedules:

- Dose Escalation: The Maximum Tolerated Dose (MTD) was established at 60 mg/m²/day for the daily schedule and 90 mg/m² for the weekly schedule [2] [3].

Blood Sampling and Bioanalysis

- Sampling Schedule: Intensive blood sampling was performed during cycle 1 for both schedules. The daily schedule involved up to 17 samples per patient over 7 days, while the weekly schedule involved up to 12 samples after the first infusion [1] [3].

- Analytical Method: this compound concentrations in plasma were quantitated using a validated LC-MS/MS assay. The method demonstrated an accuracy of 96.9–108.2% and a precision of <11.4% across a dynamic range of 3–1000 ng/mL [1].

Population Pharmacokinetic (PopPK) Modeling

- Software: Analysis was performed using NONMEM (v7.3) and Pumas (v2.0) [1].

- Base Model Development: A three-compartment model best described the concentration-time data. Inter-individual variability was modeled using an exponential error structure [1].

- Covariate Analysis: Body weight (WT) and body surface area (BSA) were identified as significant covariates, accounting for variability in the volume of distribution and intercompartmental clearance, respectively [1].

- Model Qualification: The final model was qualified using bootstrap simulation, visual predictive checks, and goodness-of-fit plots to ensure robustness [1].

The workflow for the population PK analysis is outlined below.

Interpretation and Research Implications

- Half-life Significance: The long terminal half-life supports intermittent dosing schedules (e.g., weekly or every 2-3 weeks), allows for less frequent administration, and suggests potential for drug accumulation, requiring careful monitoring for delayed toxicities like neutropenia [1].

- Fixed Dosing Consideration: The PopPK analysis suggests that fixed dosing may be justified as body size (BSA) was a significant but not dominant covariate on clearance [1].

- Schedule-Dependent Toxicity: PK/PD modeling linked this compound exposure to neutropenia. Simulations indicated that the weekly regimen may have a reduced neutropenic effect compared to the daily schedule at equivalent cumulative doses, providing a rationale for schedule selection in later-stage trials [1].

References

Dose-Limiting Toxicities and Maximum Tolerated Dose

The table below summarizes the key findings from phase I clinical trials regarding DLTs and the established Maximum Tolerated Doses (MTDs) for two different dosing schedules of Indotecan.

| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Other Common Toxicities |

|---|---|---|---|

| Daily for 5 days (28-day cycles) [1] [2] | 60 mg/m²/day [1] [2] | Myelosuppression (primarily neutropenia) [1] [2] [3] | Myelosuppression was the principal toxicity for both schedules. Notably, no significant gastrointestinal toxicities were commonly observed [1] [2]. |

| Weekly for 3 weeks (28-day cycles) [1] [2] | 90 mg/m²/week [1] [2] | Myelosuppression (primarily neutropenia) [1] [2] [3] |

A population pharmacokinetic-pharmacodynamic (PK-PD) analysis further characterized the relationship between this compound exposure and neutropenia. The model estimated that the average concentration required for a half-maximal reduction in Absolute Neutrophil Count (ANC) was 1041 μg/L for the weekly regimen and 1416 μg/L for the daily regimen. Simulations from this model suggested that the weekly dosing schedule may have a less severe neutropenic effect compared to the daily schedule at equivalent cumulative doses [3].

Methodologies for Assessing Toxicity and Pharmacodynamics

The clinical trials employed comprehensive protocols to evaluate safety, pharmacokinetics, and pharmacodynamic biomarkers.

Clinical Trial Design and Safety Evaluation

- Study Population: Patients with advanced solid tumors refractory to standard therapy [2].

- Dosing and Escalation: this compound was administered intravenously. The trials used an accelerated titration design initially, switching to a traditional 3+3 design after the first occurrence of a grade 2 toxicity or DLT [2].

- DLT Criteria: DLTs were defined as related adverse events occurring in cycle 1, including grade 4 hematologic toxicities (except lymphopenia) and grade ≥ 3 non-hematologic toxicities (with specific exceptions for manageable side effects) [2].

- Safety Assessments: Patients were monitored via physical exams, vital signs, Karnofsky performance status, complete blood counts with differential, and serum chemistries. Toxicities were graded according to CTCAE version 4.0 [2].

Pharmacokinetic (PK) Evaluation

Blood samples for PK analysis were collected extensively during cycle 1 for both schedules. A validated LC-MS/MS assay was used to quantify plasma this compound concentrations. Non-compartmental analysis was performed to determine standard PK parameters, such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and terminal half-life, which was found to be prolonged [1] [2] [3].

Pharmacodynamic (PD) Biomarker Assays

Target engagement and DNA damage response were assessed using several validated techniques:

- γH2AX Immunofluorescence: Levels of phosphorylated histone H2AX (γH2AX), a marker of DNA double-strand breaks, were measured in tumor biopsies, circulating tumor cells (CTCs), and hair follicles post-treatment. An increase in γH2AX foci was observed in these tissues, confirming DNA damage response [1] [2].

- Topoisomerase I (Top1) Modulation: Top1 protein levels were measured in paired tumor biopsies (baseline and post-dose) to demonstrate direct target engagement at the tumor site [1] [2].

- Circulating Tumor Cell (CTC) Analysis: CTCs were isolated from blood samples using the CellSearch system (CellTracks AutoPrep and Analyzer II). A dose-dependent decrease in total CTC count was observed in some patients, providing a potential pharmacodynamic readout [2].

The following diagram illustrates the mechanism of action of this compound and the subsequent DNA damage response that was measured in these pharmacodynamic assays.

This compound stabilizes TOP1-DNA cleavage complexes. Collision with replication forks causes double-strand breaks, triggering γH2AX formation and apoptosis [1] [2] [4].

Interpretation and Research Context

- Differentiation from Camptothecins: The indenoisoquinoline class, including this compound, was designed to be more chemically stable than camptothecin derivatives (e.g., topotecan, irinotecan). A key differentiator observed in these early trials was the absence of significant diarrhea, a common DLT associated with irinotecan [1] [2].

- Ongoing Research: While the monotherapy activity in these early trials was limited, research continues. This compound (LMP400) has received Orphan Drug Designation for malignant glioma, and its ability to penetrate the blood-brain barrier is under investigation [5]. Research also explores its potential in combination therapies and for non-oncological indications like Angelman syndrome [3].

References

- 1. Clinical and pharmacologic evaluation of two dosing schedules of... [pubmed.ncbi.nlm.nih.gov]

- 2. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the this compound–neutropenia relationship in patients ... [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 studies of the indenoisoquinolines LMP776 and ... [link.springer.com]

- 5. FDA Grants Orphan Drug Designation to LMP744 for Glioma [onclive.com]

Indotecan UBE3A unsilencing mechanism

The Mechanism of UBE3A Unsilencing

In neurons, the paternal allele of the UBE3A gene is silenced by a long non-coding antisense transcript (UBE3A-ATS) [1] [2]. The leading hypothesis is that Topoisomerase I inhibitors, including indotecan, unsilence the paternal UBE3A by downregulating this UBE3A-ATS [3] [4].

The following diagram illustrates this proposed mechanism and the general experimental workflow used to validate it.

> Proposed mechanism of paternal UBE3A unsilencing by Topoisomerase I inhibitors like this compound, involving downregulation of the UBE3A-antisense transcript (UBE3A-ATS).

The precise molecular details of how Topoisomerase I inhibition leads to UBE3A-ATS downregulation are still being investigated. Research suggests that these inhibitors stabilize transient DNA breaks created by the enzyme during transcription, which can interfere with the elongation of long transcripts like UBE3A-ATS [4]. Some evidence indicates they may stabilize RNA:DNA hybrids (R-loops), leading to chromatin changes that reduce UBE3A-ATS expression [4].

Quantitative Pharmacological Profiles

This compound was identified as part of a effort to find Topoisomerase I inhibitors with better properties than the first-generation drug, topotecan [5]. The table below summarizes a comparative profile of these compounds.

| Compound | Chemical Class | Reported EC₅₀ (Unsilencing) | Key Findings and Advantages |

|---|---|---|---|

| This compound (LMP400) | Indenoisoquinoline | Information not specified | More effective unsilencing profile than topotecan; improved chemical stability of Top1 cleavage complexes; targets unique DNA sequences; in clinical trials for cancer [5] [4]. |

| Topotecan | Camptothecin | 54 ± 3.4 nM [3] | First FDA-approved Top1 inhibitor found to unsilence paternal Ube3a; proof-of-concept established; limited CNS bioavailability and toxicity are concerns [3] [1]. |

| Other Indenoisoquinolines | Indenoisoquinoline | Varied across 13 tested compounds [5] | All 13 tested derivatives showed efficacy in unsilencing paternal Ube3a, but with variable potency and efficacy [5]. |

Experimental Workflow for Validation

The primary evidence for this compound's activity comes from studies using neurons from Angelman syndrome mouse models. The general workflow is as follows [3] [5]:

Neuronal Culture: Primary cortical neurons are isolated from embryonic day 14.5 (E14.5) genetically engineered mice. Two key mouse models are used:

Ube3a^(m+/pYFP): Mice with a YFP fluorescent tag on the paternal allele of Ube3a, allowing visual detection of unsilencing.Ube3a^(m-/p+): Mice that lack the maternal Ube3a allele, modeling Angelman syndrome.

Drug Treatment: Neurons are cultured for 7 days in vitro (DIV) to allow paternal Ube3a silencing to establish. Compounds are then applied for 72 hours.

Outcome Measurement:

- Protein Expression: UBE3A protein levels are quantified via Western blot or immunofluorescence staining using an antibody against UBE3A.

- mRNA Expression: Levels of Ube3a sense mRNA and Ube3a-ATS are measured using quantitative PCR (qPCR).

- Cytotoxicity: A separate assay (e.g., luciferase-based) is used to determine the drug concentration that kills 50% of cells (CC₅₀), ensuring that unsilencing is not a side effect of cell death.

Therapeutic Context and Future Directions

- Why New Inhibitors are Sought: While topotecan provided crucial proof-of-concept, its limited blood-brain barrier penetration and potential toxicities prompted the search for improved candidates like this compound [5] [1].

- Alternative Approaches: Other therapeutic strategies are also being pursued, such as antisense oligonucleotides (ASOs) that target UBE3A-ATS for degradation, and a novel small molecule, (S)-PHA533533, which appears to operate through a Topoisomerase-independent mechanism [1].

- Current Status: this compound and another indenoisoquinoline (indimitecan) are in clinical trials for cancer, which could provide valuable human safety data [5]. However, their efficacy and safety for Angelman syndrome remain to be established in clinical trials [4].

References

- 1. Ube3a unsilencer for the potential treatment of Angelman ... [nature.com]

- 2. Stem cell models of Angelman syndrome [frontiersin.org]

- 3. Topoisomerase inhibitors unsilence the dormant allele of ... [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitor - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

Indotecan visceral leishmaniasis potential

Mechanism of Action and Rationale

Indotecan is a small molecule indenoisoquinoline that acts as a non-camptothecin topoisomerase IB (TopIB) poison [1]. Its potential stems from fundamental differences between the parasite's and the human host's TopIB enzyme.

- Bisubunit TopIB as a Selective Target: Unlike the single-unit TopIB in mammals, the TopIB in Leishmania spp. is a unique bisubunit protein [2] [3]. This structural difference makes it an excellent target for selective chemotherapy, as drugs can be designed to specifically disrupt the parasite's enzyme without significantly affecting the host's [4].

- Poisoning the Cleavage Complex: As a TopIB "poison," this compound does not inhibit the enzyme's activity outright. Instead, it stabilizes the transient "cleavage complex"—the intermediate state where TopIB is covalently linked to nicked DNA. This stabilization prevents the DNA religation step, effectively trapping the enzyme on the DNA [2]. When the replication fork collides with these stabilized complexes, it causes lethal double-stranded DNA breaks in the parasite [5].

- Downstream DNA Damage Response: The induction of DNA damage triggers a cellular response in Leishmania. A key marker of this is the phosphorylation of histone H2A at Thr128, a primary signal of double-stranded DNA breaks. DNA fragmentation and cell-cycle arrest in the S phase follow, leading to parasite death [5].

The diagram below illustrates this mechanism and the subsequent DNA damage response.

Evidence of Efficacy: In Vitro and In Vivo Data

Research demonstrates this compound's potent activity against Leishmania infantum.

| Evidence Model | Key Findings | Significance / Implication |

|---|---|---|

| In Vitro (Recombinant LiTopIB) [2] [3] | This compound prevented relaxation of supercoiled DNA; most active compound tested. | Confirms direct inhibition of the primary molecular target. |

| Ex Vivo (Murine Splenocytes) [2] [3] | High selectivity index against infected vs. uninfected splenocytes. | Suggests a selective toxic effect on the parasite within host cells, promising for therapeutic window. |

| In Vivo (BALB/c Mouse Model) [2] [3] | >80% clearance of parasite burden in spleen and liver after 15-day treatment (2.5 mg/kg every other day). | Demonstrates potent efficacy in a living organism, a crucial step for drug development. |

Key Experimental Models and Protocols

To evaluate this compound's antileishmanial potential, researchers employ a hierarchy of models, from cell-free systems to animal infection models [6].

In Vitro Topoisomerase IB Inhibition Assay

This biochemical assay assesses the compound's direct effect on the enzyme target.

- Objective: To confirm that this compound directly inhibits and poisons Leishmania TopIB [2].

- Protocol Summary:

- Recombinant Enzyme: Purify the large and small subunits of L. infantum TopIB and reconstitute the active heterodimeric enzyme.

- DNA Substrate: Use a supercoiled plasmid DNA (e.g., pBluescript) as the substrate.

- Reaction: Incubate the enzyme with the DNA substrate in a relaxation buffer. Add this compound at various concentrations. A control with no drug should show complete relaxation of the supercoiled DNA.

- Detection: Run the reaction products on an agarose gel. Successful TopIB poisoning by this compound is visualized by the accumulation of the nicked, open-circular form of the DNA and the trapping of the enzyme-DNA complex, which can be quantified using a SDS-KCl precipitation assay [2].

Ex Vivo Infected Splenocyte Model

This model tests compound efficacy against intracellular parasites in a system mimicking a natural infection.

- Objective: To evaluate the potency and selectivity of this compound against intracellular amastigotes residing in host cells [2].

- Protocol Summary:

- Infection: Infect susceptible BALB/c mice intraperitoneally with infective-stage (metacyclic) promastigotes of L. infantum.

- Splenocyte Preparation: After 5 weeks, sacrifice the mice and aseptically remove spleens. Create a single-cell suspension by treating spleen tissue with collagenase D and passing it through a cell strainer.

- Drug Exposure: Culture the splenocytes (which contain infected macrophages) and expose them to different concentrations of this compound for 48 hours.

- Viability Assessment: The viability of the intracellular amastigotes can be assessed using specialized reporter strains. For instance, using L. infantum transfected with an infrared fluorescent protein (IFP1.4), parasite burden is quantified by measuring fluorescence emission at 708 nm using an Odyssey imaging system [2]. The Selectivity Index (SI) is calculated by comparing the drug's toxicity to infected versus uninfected splenocytes.

The workflow for the key in vivo and ex vivo experiments is outlined below.

Resistance and Future Development

Understanding resistance is crucial for drug development. Research on the related TopIB inhibitor topotecan reveals that Leishmania can develop resistance through point mutations in the large subunit of TOP1B (e.g., F187Y, G191A, W232R) [4]. These mutations alter the enzyme's binding pocket, reducing drug persistence. This insight is vital for designing next-generation indenoisoquinolines, like 7-azaindenoisoquinolines, which show improved selectivity and potency [5].

Key Takeaways for Researchers

- Promising Repurposing Candidate: this compound, initially an anticancer agent, shows high efficacy (>80% parasite clearance) in a murine model of visceral leishmaniasis [2] [3].

- Well-Defined Mechanism: Its action as a bisubunit TopIB poison, inducing lethal DNA damage, is well-established and offers selectivity [2] [5] [4].

- Robust Experimental Models: Established in vitro, ex vivo, and in vivo protocols are available for further evaluating this class of compounds [2] [6].

- Resistance Monitoring: Future work should include proactive resistance studies, as mutations in the TOP1B large subunit are a likely resistance pathway [4].

References

- 1. LMP400 (this compound) - Purdue Institute for Drug Discovery [purdue.edu]

- 2. This compound (LMP400) and AM13-55: Two Novel ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound (LMP400) and AM13-55: two novel ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three different mutations in the DNA topoisomerase 1B in ... [parasitesandvectors.biomedcentral.com]

- 5. Topoisomerase IB poisons induce histone H2A ... [sciencedirect.com]

- 6. Visceral leishmaniasis: Experimental models for drug discovery [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Indotecan Population Pharmacokinetic Modeling

Introduction and Background